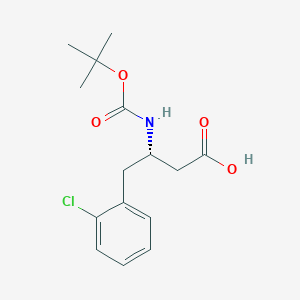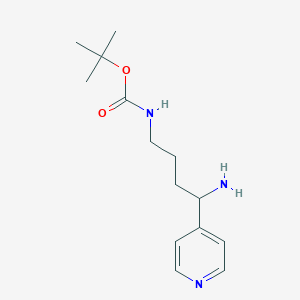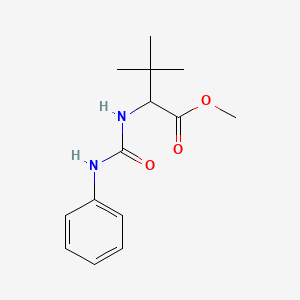
Boc-(S)-3-Amino-4-(2-chlorophenyl)butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Applications in Neurological Disorders
Boc-(S)-3-Amino-4-(2-chlorophenyl)butyric acid, commonly known as Baclofen, is an analog of gamma amino butyric acid (GABA) and has several applications in neurological disorders. Its primary use is in the management of spasticity of spinal origin. Additionally, it is indicated for conditions like trigeminal neuralgia and trunkal tardive dyskinesia. The medication is generally well-tolerated in patients without a psychiatric history. However, it's crucial to note that abrupt withdrawal or rapid reduction of Baclofen can lead to severe psychiatric symptoms, such as acute paranoid psychosis and a variety of hallucinations. These symptoms typically subside rapidly when Baclofen administration is resumed (Swigar & Bowers, 1986).
Role in Spasticity Management
This compound has been investigated for its action in spastic patients. It has shown effectiveness in patients with both complete and incomplete spinal lesions. The drug is capable of depressing the dynamic response to muscle stretch at doses that minimally impact tendon jerks or voluntary muscle power. Interestingly, it also modifies the response to increasing muscle stretch, potentially by activating "presynaptic" inhibitory mechanisms in polysynaptic pathways, highlighting its non-specific depressant action on spinal synapses (Burke, Andrews, & Knowles, 1971).
Analytical and Pharmacokinetic Studies
This compound has been the subject of analytical and pharmacokinetic studies. For example, Accelerator Mass Spectrometry (AMS) has been utilized to analyze the human mass balance and metabolism of a farnesyl transferase inhibitor, which includes the structural unit of 4-chlorophenyl. This study demonstrated the utility of AMS in phase I studies, providing insights into the low-dose administration of radioactive compounds for research purposes (Garner et al., 2002).
Safety and Hazards
The safety data sheet for a similar compound, “BOC-®-3-AMINO-4-(2-CHLORO-PHENYL)-BUTYRIC ACID”, suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment . It’s also recommended to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Mechanism of Action
Target of Action
It’s worth noting that compounds containing boronic acid, such as 2-chlorophenylboronic acid , are often used in Suzuki–Miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound might interact with organoboron reagents or palladium catalysts in biochemical reactions .
Mode of Action
In the context of suzuki–miyaura coupling, the reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Given its potential role in suzuki–miyaura coupling, it may be involved in pathways related to carbon–carbon bond formation .
Result of Action
In the context of suzuki–miyaura coupling, the result of the reaction is the formation of a new carbon–carbon bond .
Action Environment
Suzuki–miyaura coupling is known for its mild and functional group tolerant reaction conditions , suggesting that the compound might exhibit stability and efficacy under a variety of environmental conditions.
properties
IUPAC Name |
(3S)-4-(2-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4/c1-15(2,3)21-14(20)17-11(9-13(18)19)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRPCCFLMVZEKN-NSHDSACASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1Cl)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1Cl)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-Chloro-2-methylphenyl)amino]methyl}-1h-isoindole-1,3(2h)-dione](/img/structure/B2406306.png)

![N-allyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2406310.png)
![1-Acetyl-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]piperidine-4-carboxamide](/img/structure/B2406311.png)



![N-[(4-cyano-2-fluorophenyl)methyl]-N-ethyl-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2406319.png)
![1-[(Tert-butoxy)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B2406320.png)



